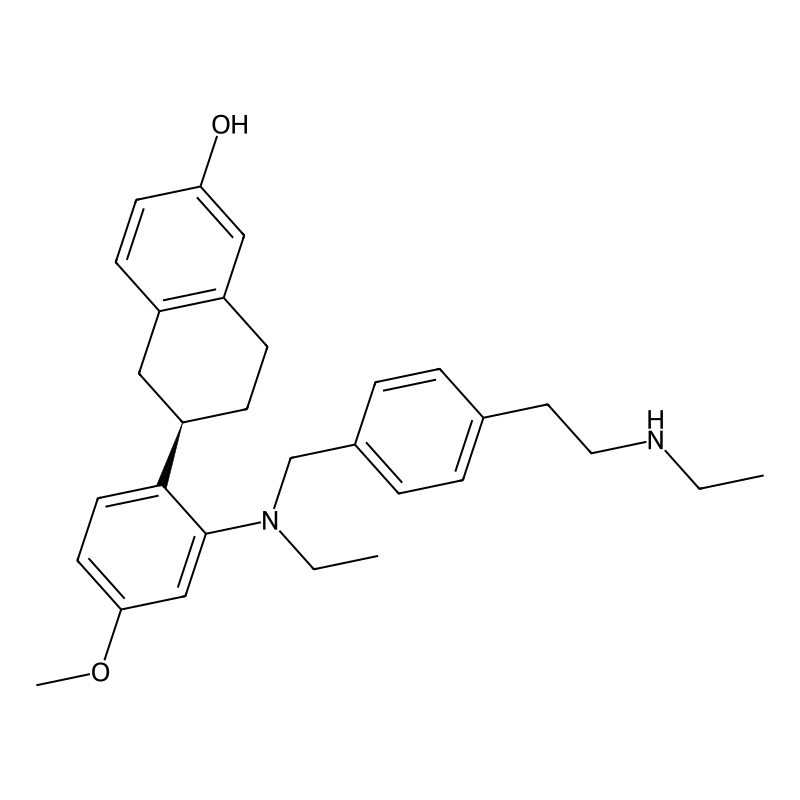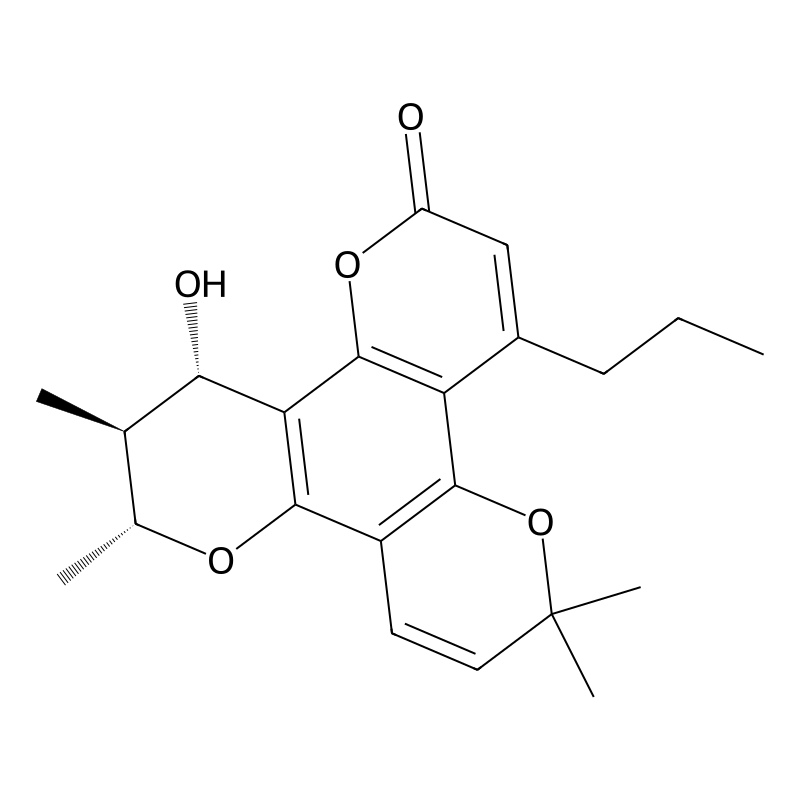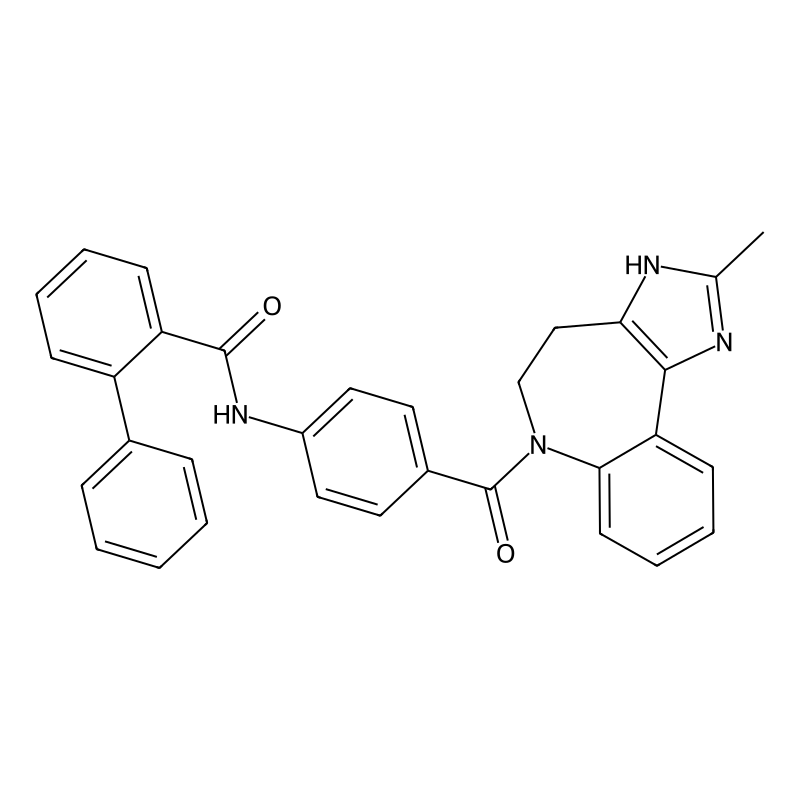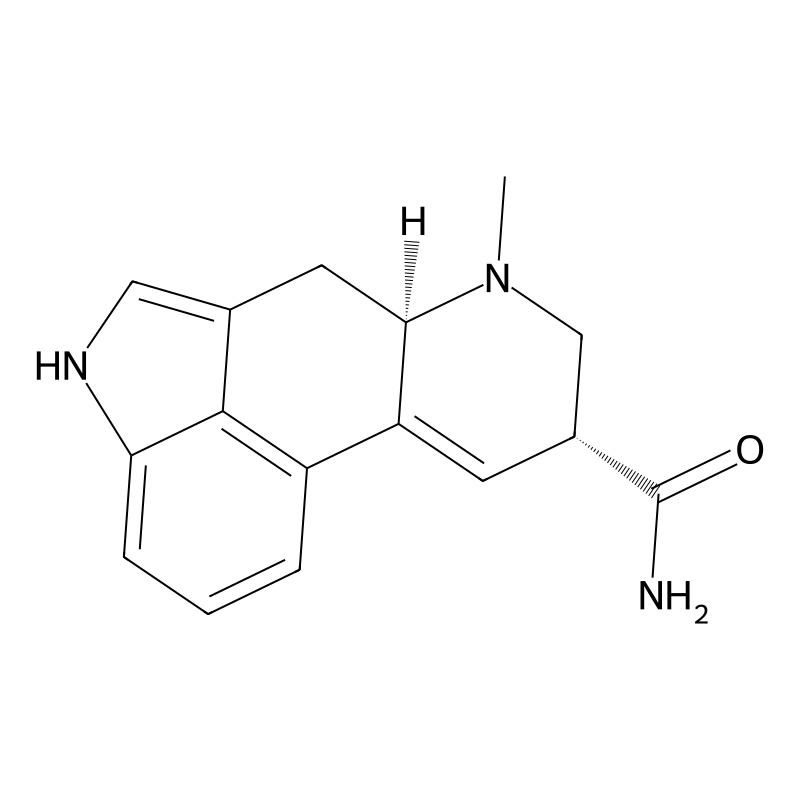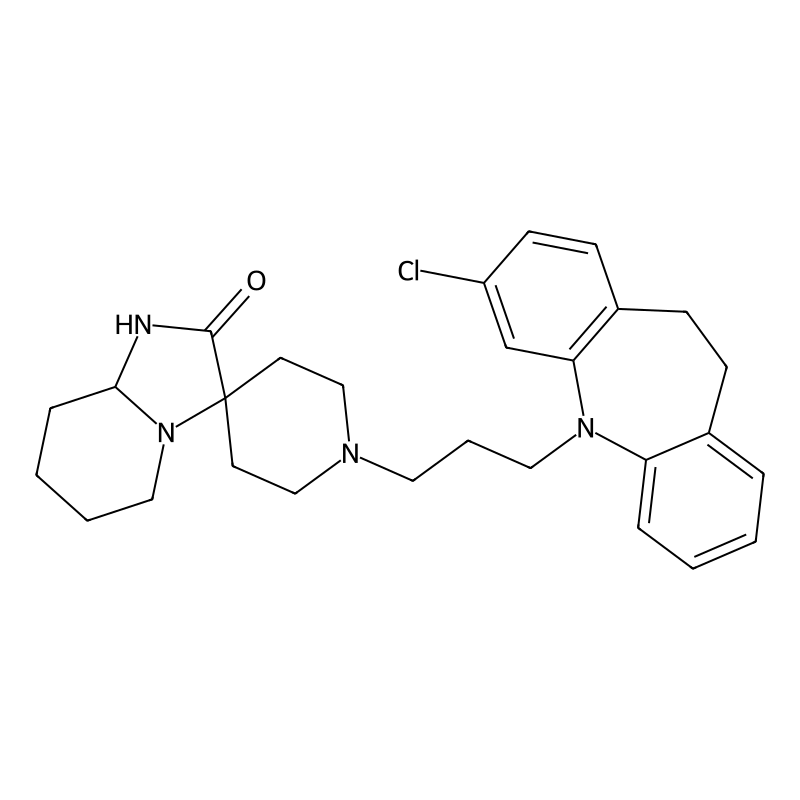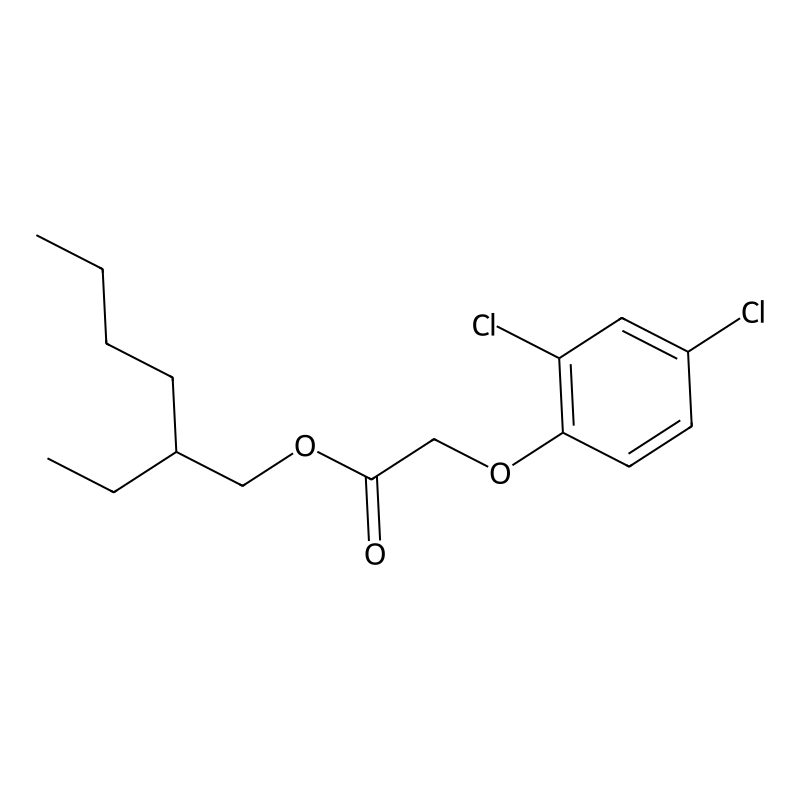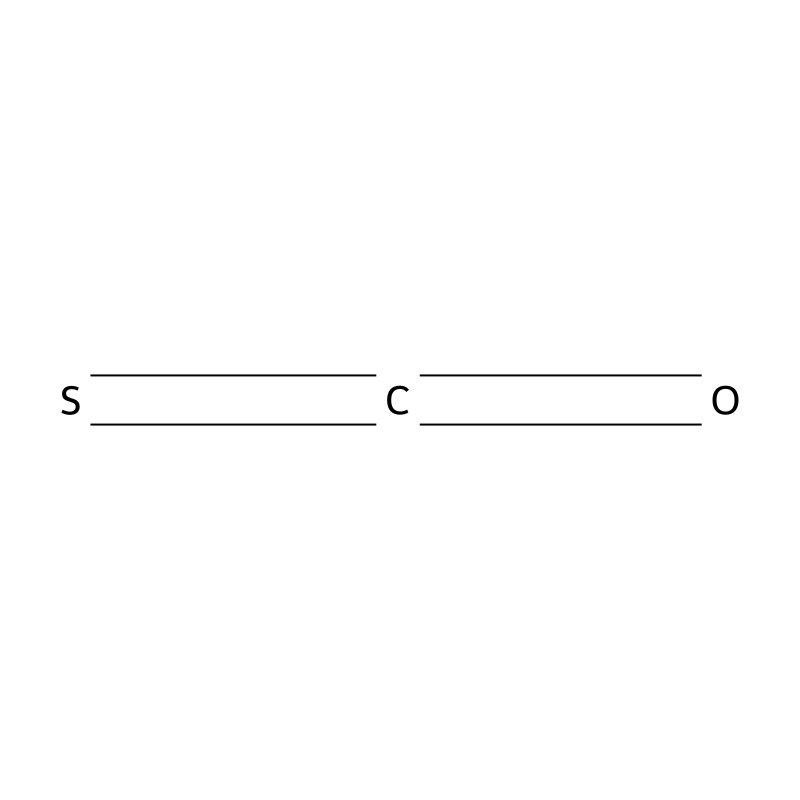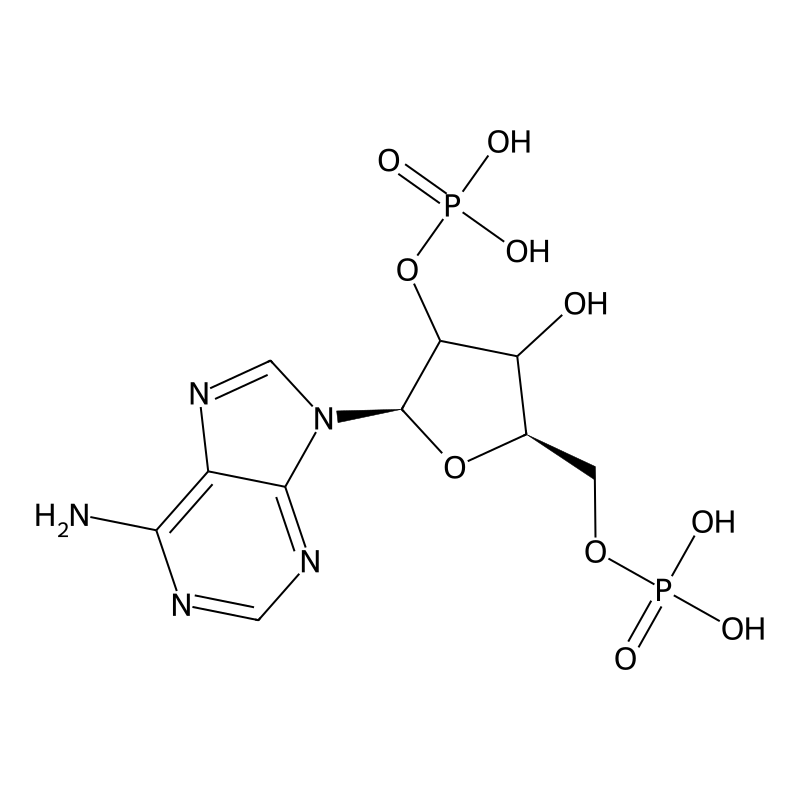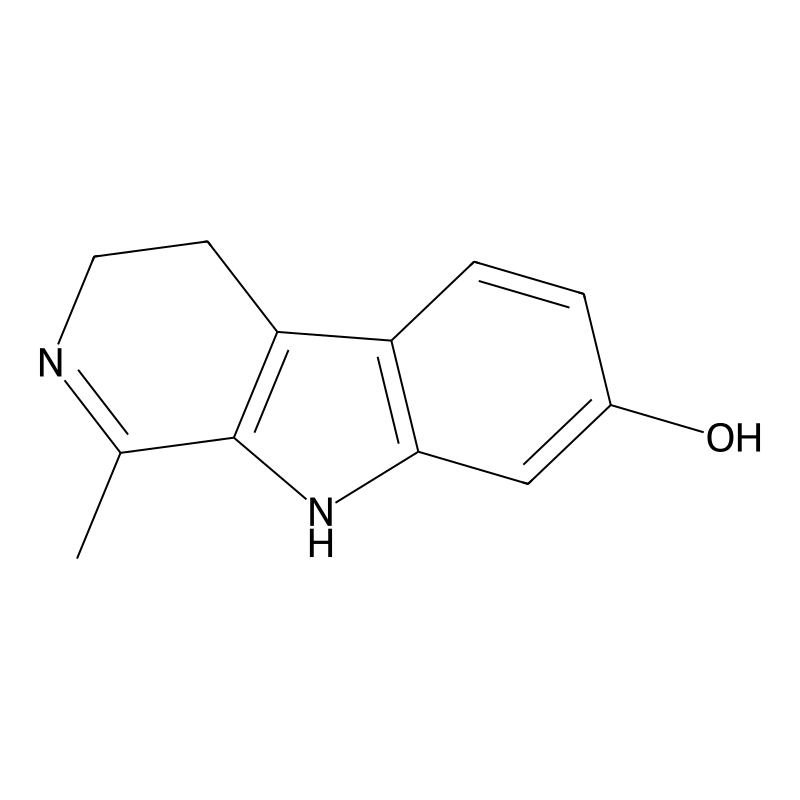Isobavachin
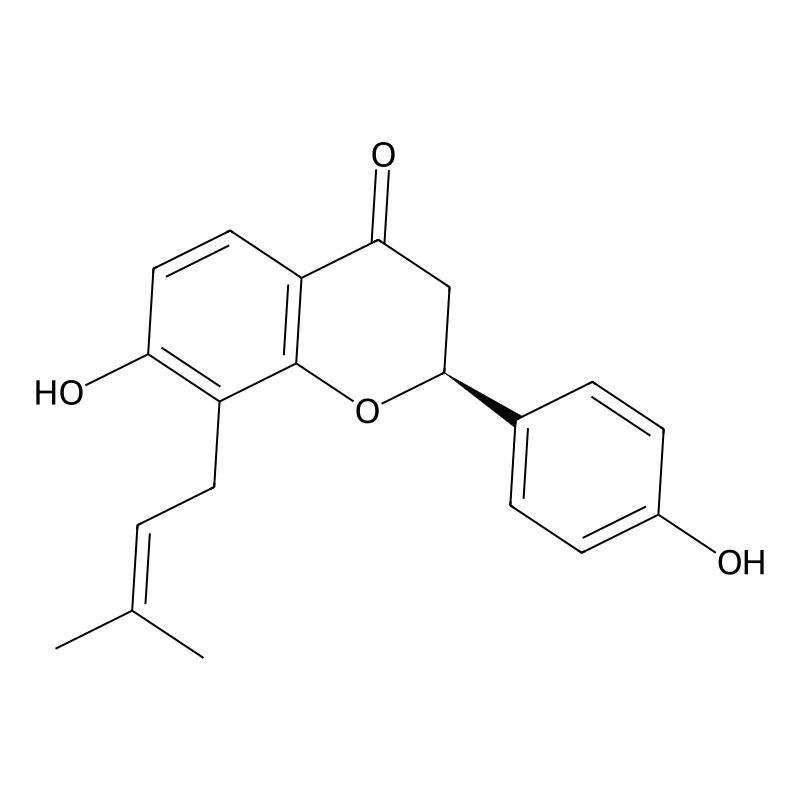
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory Properties
Studies suggest that isobavachin may possess anti-inflammatory properties. Research has investigated its effects on macrophages, which are immune cells involved in the inflammatory response. Isobavachin treatment has been shown to reduce the production of inflammatory mediators in these cells, potentially offering therapeutic benefits for conditions like inflammatory bowel disease and arthritis. [Source: Isobavachin, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways, [National Institutes of Health (.gov)]]
Bone Health
Another area of research explores the potential of isobavachin for promoting bone health. Studies have shown that isobavachin can stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This suggests that isobavachin might be beneficial for preventing or treating conditions like osteoporosis. [Source: Investigation on the metabolic characteristics of isobavachin in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases, [National Institutes of Health (.gov)]]
Other Potential Applications
Preliminary research also suggests that isobavachin may have other potential applications, including:
- Cancer prevention: Isobavachin has been shown to exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to understand its potential for cancer treatment. [Source: Investigation on the metabolic characteristics of isobavachin in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases, [National Institutes of Health (.gov)]]
- Neurological disorders: Studies indicate that isobavachin may play a role in promoting the differentiation of neural stem cells, which could be relevant for research into neurological disorders. [Source: Investigation on the metabolic characteristics of isobavachin in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases, [National Institutes of Health (.gov)]]
Isobavachin is a bioactive compound primarily derived from the traditional medicinal plant Psoralea corylifolia, commonly known as Babchi. It belongs to the class of flavonoids, specifically the isoflavones, and is characterized by its unique chemical structure, which contributes to its diverse biological activities. The compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects, making it a subject of interest in pharmacological research.
Research suggests that Isobavachin exerts its effects through various mechanisms. It exhibits strong antioxidant properties, potentially protecting cells from oxidative damage []. Studies also indicate its ability to promote differentiation of neuronal cells and modulate protein prenylation, which plays a role in cell signaling [, ]. Furthermore, Isobavachin might influence bone metabolism, potentially contributing to its anti-osteoporosis effects, but the exact mechanism requires further investigation.
- Hydroxylation: The presence of hydroxyl groups allows for reactions with electrophiles.
- Methylation: Isobavachin can react with methylating agents, affecting its bioactivity.
- Glycosylation: It can form glycosides, which may enhance solubility and bioavailability.
- Oxidation: Under certain conditions, isobavachin can be oxidized to form more reactive species that may participate in further reactions.
These reactions are crucial for understanding its stability and reactivity in biological systems.
Isobavachin exhibits a range of biological activities:
- Anti-inflammatory Effects: It has been shown to alleviate lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish models .
- Antioxidant Properties: The compound scavenges free radicals, contributing to cellular protection against oxidative stress.
- Antimicrobial Activity: Isobavachin demonstrates inhibitory effects against various pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects: Preliminary studies indicate that it may protect neuronal cells from damage.
These activities highlight its potential as a therapeutic agent in various diseases.
Isobavachin can be synthesized through several methods:
- Extraction from Natural Sources: The primary method involves extracting isobavachin from Psoralea corylifolia using solvents like ethanol or methanol.
- Chemical Synthesis: Synthetic routes may involve the use of starting materials that undergo condensation and cyclization reactions to form the isoflavone structure.
- Biotechnological Approaches: Recent advances have explored microbial fermentation or plant cell cultures as eco-friendly alternatives for producing isobavachin.
Each method has implications for yield, purity, and environmental impact.
Isobavachin has several promising applications:
- Pharmaceutical Development: Due to its anti-inflammatory and antioxidant properties, it is being studied for potential use in drug formulations targeting inflammatory diseases.
- Cosmetic Industry: Its antioxidant effects make it a candidate for skincare products aimed at protecting skin from oxidative damage.
- Nutraceuticals: It can be incorporated into dietary supplements aimed at enhancing health and preventing diseases.
These applications underscore its versatility as a compound of interest in health-related fields.
Studies on isobavachin's interactions reveal important insights:
- Drug Interactions: Research indicates that isobavachin may enhance the efficacy of certain medications while potentially altering their metabolism.
- Synergistic Effects: When combined with other phytochemicals, such as those found in Psoralea corylifolia, isobavachin may exhibit enhanced biological activities.
- Mechanistic Studies: Investigations into its mechanism of action have shown that it modulates signaling pathways involved in inflammation and oxidative stress response.
Understanding these interactions is crucial for developing safe and effective therapeutic strategies.
Isobavachin shares structural similarities with other flavonoids and isoflavones. Here are some comparable compounds:
| Compound | Source | Key Activities |
|---|---|---|
| Genistein | Soybeans | Antioxidant, anti-cancer |
| Daidzein | Soybeans | Estrogenic activity |
| Biochanin A | Red clover | Anti-inflammatory |
| Formononetin | Various legumes | Antioxidant, anti-cancer |
Uniqueness of Isobavachin
Isobavachin stands out due to its specific anti-inflammatory effects demonstrated in both cellular and animal models. Its unique structural features allow it to interact with biological targets differently than other similar compounds. Additionally, its extraction from Psoralea corylifolia links it to traditional medicine practices, providing a cultural context for its use.
Isobavachin belongs to the flavanone class of flavonoids characterized by the presence of a prenyl group at position 8 of the A-ring. This compound was initially identified during phytochemical investigations of licorice species (Glycyrrhiza) in the late 20th century. Early studies on isobavachin primarily focused on its structural elucidation and limited biological activities. However, research interest in this compound has intensified in recent years due to its promising pharmacological properties.
The systematic study of isobavachin gained momentum when researchers began investigating the bioactive components of traditional medicinal plants, particularly those used in Ayurvedic and Chinese medicine systems. The identification of isobavachin as a bioavailable compound in these traditional medicines prompted further investigations into its therapeutic potential.
Recent breakthroughs have positioned isobavachin at the forefront of natural product research, particularly with the 2025 discovery of its potential role in stabilizing Apolipoprotein E4 (ApoE4), a significant genetic risk factor for Alzheimer's disease. This discovery has shifted research focus toward understanding isobavachin's neuroprotective properties and potential applications in neurodegenerative disease treatment.
Botanical Sources and Natural Occurrence
Isobavachin occurs naturally in several plant species across different botanical families. Table 1 summarizes the known natural sources of isobavachin based on comprehensive phytochemical analyses.
Table 1: Natural Sources of Isobavachin
Among these sources, Psoralea corylifolia L. (also known as Cullen corylifolium) deserves special mention as it contains significant amounts of bioavailable isobavachin. This plant has a long history of use in traditional Ayurvedic and Chinese medicine systems for treating various ailments, particularly bone diseases. The seeds of Psoralea corylifolia are especially rich in prenylated flavonoids, including isobavachin, which contributes to their medicinal properties.
Glycyrrhiza species (licorice), particularly Glycyrrhiza uralensis, are another important source of isobavachin. The roots and rhizomes of these plants have been extensively used in traditional medicine and are known to contain various bioactive compounds, including flavonoids and phenols.
The wide distribution of isobavachin across multiple plant families, particularly within the Fabaceae family, suggests its important ecological role in these plants, possibly related to defense mechanisms against pathogens or environmental stressors.
Position of Isobavachin Among Prenylated Flavonoids
Isobavachin belongs to the prenylflavanone subclass of prenylated flavonoids. Prenylated flavonoids represent a specialized group within the larger flavonoid family, characterized by the attachment of prenyl groups (5-carbon isoprene units) to the flavonoid backbone. This prenylation is a critical structural modification that significantly influences the biological activities of these compounds.
Structurally, isobavachin (4',7-dihydroxy-8-prenylflavanone) features a prenyl group at position 8 of the A-ring of the flavanone skeleton, along with hydroxyl groups at positions 4' and 7. This specific structural arrangement contributes to isobavachin's unique physicochemical properties and biological activities.
The biosynthesis of prenylated flavonoids like isobavachin in plants involves complex enzymatic pathways. Initially, the basic flavanone skeleton is formed through the chalcone pathway, followed by prenylation at specific positions by specialized prenyltransferases. These enzymes, such as SfN8DT and SfFPT identified in Sophora flavescens, catalyze the addition of prenyl groups to specific positions on the flavonoid skeleton. The prenylation reaction represents a Friedel-Crafts alkylation of the flavonoid skeleton, typically requiring magnesium ions (Mg²⁺) as cofactors.
Compared to non-prenylated flavonoids, prenylated flavonoids like isobavachin exhibit enhanced biological activities due to several factors:
Increased lipophilicity: The addition of prenyl groups increases the lipophilicity of the compound, facilitating better penetration through cell membranes.
Enhanced bioavailability: Prenylation can improve the bioavailability of flavonoids by increasing their affinity for cell membranes.
Structural diversity: The presence of prenyl groups allows for further structural modifications, such as cyclization and oxidation, leading to greater structural diversity and potentially broader bioactivity profiles.
Within the broader classification of prenylated flavonoids, isobavachin is categorized specifically as a prenylflavanone with a single prenyl group at position 8. This structural characteristic distinguishes it from other prenylflavanones with different prenylation patterns or multiple prenyl groups.
MAPK Signaling Modulation
Isobavachin demonstrates potent anti-inflammatory effects by suppressing mitogen-activated protein kinase (MAPK) signaling cascades. In lipopolysaccharide-stimulated macrophages and zebrafish models, isobavachin inhibits phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) [1] [4]. This suppression occurs upstream of nuclear factor-κB (NF-κB) activation, creating a synergistic anti-inflammatory response. The compound’s ability to attenuate MAPK signaling has also been observed in mast cells, where it reduces FcεRI-mediated degranulation and eicosanoid synthesis [4].
NF-κB Pathway Interactions
Isobavachin directly interferes with NF-κB nuclear translocation by stabilizing the inhibitor of κB-α (IκBα). In macrophages, this stabilization prevents the degradation of IκBα, which is required for NF-κB’s nuclear activity [1]. Consequently, downstream targets of NF-κB, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are downregulated, leading to reduced nitric oxide and prostaglandin D2 levels [4]. These effects are critical in mitigating chronic inflammatory conditions such as arthritis and allergic reactions.
PI3K-AKT Signaling Effects
The phosphatidylinositol 3-kinase (PI3K)-AKT pathway, a regulator of cell survival and metabolism, is modulated by isobavachin in hepatocytes. Treatment with isobavachin inhibits phosphorylation of PI3K and AKT while activating adenosine monophosphate-activated protein kinase (AMPK) [7]. This dual action shifts cellular energy homeostasis toward autophagy, as evidenced by increased light chain 3B-II (LC3B-II) accumulation and autophagosome formation [7]. The compound’s suppression of mammalian target of rapamycin (mTOR) further amplifies autophagic flux, suggesting a role in managing metabolic stress-related pathologies.
Receptor and Enzyme Interactions
Tyrosine Kinase Modulation
Isobavachin exhibits broad-spectrum inhibition of tyrosine kinases involved in immune cell activation. In mast cells, it suppresses FcεRI-mediated phosphorylation of Fyn, Lyn, spleen tyrosine kinase (Syk), and lymphocyte-specific protein tyrosine kinase (Lck) [4]. These kinases are pivotal for initiating signal transduction cascades that lead to degranulation and cytokine release. By blocking their activation, isobavachin disrupts early signaling events required for allergic responses.
| Kinase Affected | Inhibitory Mechanism | Biological Outcome |
|---|---|---|
| Fyn/Lyn | Reduced phosphorylation at activation loops | Attenuated mast cell degranulation |
| Syk/Lck | Impaired interaction with linker proteins | Suppressed pro-inflammatory cytokine production |
SHP-1-Dependent Mechanisms
The compound enhances the activity of Src homology region 2 domain-containing phosphatase-1 (SHP-1), a negative regulator of immune signaling. Isobavachin increases SHP-1 phosphorylation, strengthening its binding to Syk, Lck, Fyn, and Lyn [4]. This interaction promotes dephosphorylation of these kinases, effectively dampening downstream signals such as phospholipase Cγ1 (PLCγ1) activation and intracellular calcium mobilization [4]. Genetic knockdown of SHP-1 abolishes isobavachin’s inhibitory effects, confirming its centrality to the compound’s mechanism [4].
hURAT1 Inhibitory Action
Isobavachin acts as a potent inhibitor of human urate transporter 1 (hURAT1), a key regulator of uric acid reabsorption in the kidneys. With a half-maximal inhibitory concentration (IC50) of 0.24 µM, it competes with uric acid for binding to residues S35, F365, I481, and R477 on hURAT1 [5]. This inhibition reduces renal urate reabsorption, promoting urinary excretion and lowering serum uric acid levels.
GLUT9 Interaction Mechanisms
The compound also targets glucose transporter 9 (GLUT9), a high-capacity urate transporter expressed in the liver and kidneys. Isobavachin inhibits GLUT9-mediated urate transport with an IC50 of 1.12 µM, likely through competitive binding at residues R171, L75, and N333 [5] [6]. Dual inhibition of hURAT1 and GLUT9 positions isobavachin as a promising candidate for treating hyperuricemia and gout.
| Transporter | IC50 (µM) | Key Binding Residues | Uric Acid Modulation |
|---|---|---|---|
| hURAT1 | 0.24 | S35, F365, I481, R477 | Reduces reabsorption |
| GLUT9 | 1.12 | R171, L75, N333 | Enhances excretion |
Comparative Analysis of Signaling Targets
Isobavachin’s multi-target activity distinguishes it from other flavonoids. While genistein and biochanin A primarily modulate estrogen receptors or COX-2, isobavachin uniquely combines tyrosine kinase inhibition with transporter blockade. Its dual action on uric acid transporters—hURAT1 and GLUT9—exceeds the specificity of lesinurad, a clinical urate-lowering agent associated with renal toxicity [5] [6]. Furthermore, its SHP-1-dependent suppression of mast cell activation offers a novel approach to managing IgE-mediated allergies without broad immunosuppression [4].
Pro-inflammatory Cytokine Suppression
Isobavachin markedly down-regulates the gene and protein expression of central macrophage-derived cytokines. In murine macrophage cell line RAW 264 .7 stimulated with lipopolysaccharide, ten micromoles of isobavachin decreased messenger-RNA and secretion of tumour necrosis factor alpha, interleukin 1 beta and interleukin 6 by one-half to two-thirds compared with stimulated controls, in parallel with a forty percent fall in nuclear factor kappa B nuclear translocation.
Inflammatory Mediator Production Inhibition
Isobavachin interferes with enzymatic sources of classical inflammatory mediators:
- Inducible nitric oxide synthase and cyclo-oxygenase-2 protein abundance fell by more than fifty percent after six hours of exposure to ten micromoles of isobavachin in activated RAW 264 .7 cells.
- The half-maximal inhibitory concentration for nitric-oxide release was forty-seven micromoles, confirming direct suppression of reactive nitrogen formation.
- Phosphorylation of mitogen-activated protein kinase family members (extracellular signal-regulated kinase, c-Jun N-terminal kinase and p38) and nuclear factor kappa B p65 was attenuated in a concentration-dependent manner, indicating upstream signal blockade.
Table 1 In-vitro effects of isobavachin on macrophage inflammatory mediators
| Experimental system | Isobavachin concentration (µM) | Principal read-out | Change versus stimulated control | Source [citation_id] |
|---|---|---|---|---|
| RAW 264 .7 cells + lipopolysaccharide | 5 | Nitric oxide (µM nitrite) | − 38% | 1 |
| RAW 264 .7 cells + lipopolysaccharide | 10 | Tumour necrosis factor alpha (pg mL⁻¹) | − 54% | 22 |
| RAW 264 .7 cells + lipopolysaccharide | 10 | Inducible nitric oxide synthase protein (densitometry units) | − 61% | 1 |
| RAW 264 .7 cells + lipopolysaccharide | 10 | Cyclo-oxygenase-2 protein | − 58% | 1 |
| RAW 264 .7 cells + lipopolysaccharide | — | Nitric-oxide release, IC₅₀ | 47 µM | 130 |
In-vivo Inflammation Models
Zebrafish Model Findings
In transgenic zebrafish larvae challenged with lipopolysaccharide, immersion in twenty micromoles of isobavachin for four hours produced the following outcomes:
- Nitric-oxide-derived fluorescence fell by forty-five percent.
- Reactive-oxygen-species load declined by forty percent.
- Whole-mount staining showed a thirty-five percent reduction in neutrophil accumulation at the caudal fin.
Concomitantly, transcription of zebrafish orthologues for tumour necrosis factor alpha and interleukin 1 beta decreased by approximately fifty percent, confirming systemic anti-inflammatory efficacy.
Murine Model Evidence
Two mouse inflammation paradigms substantiate the cellular observations.
Passive cutaneous anaphylaxis Oral isobavachin (single dose, pre-challenge) lowered ear extravasation of Evans blue dye by sixty percent and reduced local tumour necrosis factor alpha and interleukin 6 content by half, correlating with diminished phosphorylation of the Src-family kinases Fyn and Lyn in cutaneous mast cells.
Lipopolysaccharide-induced acute inflammation Intraperitoneal administration of isobavachin prior to lipopolysaccharide challenge curtailed serum tumour necrosis factor alpha and interleukin 6 peaks by fifty percent and halved histological neutrophil infiltration in pulmonary tissue, paralleling marked suppression of phosphorylated p38 and nuclear factor kappa B p65 within lung homogenates.
Table 2 Summary of in-vivo anti-inflammatory actions of isobavachin
| Model | Key inflammatory endpoints | Reduction achieved with isobavachin | Source [citation_id] |
|---|---|---|---|
| Zebrafish larvae, lipopolysaccharide | Nitric oxide, reactive oxygen, neutrophil recruitment | 40 – 45% | 1 |
| Mouse passive cutaneous anaphylaxis | Vascular leakage; tumour necrosis factor alpha; interleukin 6 | 55 – 60% | 22 24 |
| Mouse endotoxin challenge | Serum cytokines; lung neutrophils; phospho-p38 | ≈ 50% | 147 |
Concluding Perspective
Across in-vitro macrophage assays and two vertebrate inflammation models, isobavachin consistently restrains pivotal pro-inflammatory cytokines, enzymes and oxidant mediators through concerted inhibition of the mitogen-activated protein kinase and nuclear factor kappa B signal axes. The concordant zebrafish and murine results demonstrate that these molecular effects translate to meaningful attenuation of whole-organism inflammatory pathology. Collectively, the findings position isobavachin as a promising phytochemical scaffold for future development of anti-inflammatory therapeutics.
